

Application Notes and Protocols for the Polymerization of Bis(4-allyloxyphenyl)sulfone

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Compound of Interest

Compound Name: *Bis(4-allyloxyphenyl)sulfone*

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Prepared for: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental protocol for the polymerization of **Bis(4-allyloxyphenyl)sulfone**. The process involves a two-step approach: a thermal Claisen rearrangement of the monomer to form Bis(3-allyl-4-hydroxyphenyl)sulfone, followed by a UV-initiated thiol-ene step-growth polymerization of the rearranged monomer. This method yields a crosslinked poly(thioether-sulfone) network. Detailed methodologies for both the monomer rearrangement and the subsequent photopolymerization are presented, along with tables summarizing key quantitative data and characterization of the resulting polymer.

Introduction

Bis(4-allyloxyphenyl)sulfone is a monomer that possesses reactive allyl functional groups, making it a candidate for the formation of crosslinked polymer networks. However, direct thermal polymerization of this monomer is challenging as it preferentially undergoes a Claisen rearrangement to form its isomer, Bis(3-allyl-4-hydroxyphenyl)sulfone. This rearranged product, which contains both phenolic hydroxyl groups and reactive allyl groups, is an excellent candidate for thiol-ene "click" chemistry. Thiol-ene polymerization is a highly efficient and versatile method for polymer synthesis, known for its rapid reaction rates, low shrinkage, and tolerance to various functional groups. This protocol details a robust method to first synthesize the functional monomer via thermal rearrangement and then to polymerize it into a poly(thioether-sulfone) network using UV-initiated thiol-ene chemistry.

Experimental Protocols

Part 1: Thermal Claisen Rearrangement of Bis(4-allyloxyphenyl)sulfone

This procedure describes the conversion of **Bis(4-allyloxyphenyl)sulfone** to Bis(3-allyl-4-hydroxyphenyl)sulfone.

Materials:

- **Bis(4-allyloxyphenyl)sulfone** (or 4,4'-diallyl diphenyl sulfone)
- Diethylene glycol monobutyl ether (solvent)
- Methyl glycine diacetic acid (catalyst)
- 10% Sodium hydroxide (NaOH) solution
- 30% Sulfuric acid (H₂SO₄) solution
- Activated carbon
- Nitrogen gas (inert atmosphere)

Equipment:

- Three-neck round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle
- Oil bath
- Buchner funnel and filter paper
- Beakers and graduated cylinders

Procedure:

- Under a nitrogen atmosphere, add **Bis(4-allyloxyphenyl)sulfone** (e.g., 40 g, 0.12 mol), diethylene glycol monobutyl ether (100 mL), and methyl glycine diacetic acid (0.4 g) to a three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer.^[1]
- Heat the reaction mixture in an oil bath to 198-200 °C with continuous stirring for 7 hours.^[1]
- After the reaction is complete, allow the mixture to cool and recover the solvent via distillation.
- Pour the residue into 100 mL of a 10% NaOH solution, stir until dissolved, and add activated carbon. Heat the solution to 80 °C for 15 minutes.^[1]
- Filter the hot solution to remove the activated carbon. Cool the aqueous filtrate to room temperature.
- While stirring in an ice water bath, adjust the pH of the filtrate to approximately 8.5 with a 30% H₂SO₄ solution, ensuring the temperature does not exceed 30 °C.^[1]
- Collect the resulting white precipitate by filtration, wash with water, and dry to obtain Bis(3-allyl-4-hydroxyphenyl)sulfone.^[1]

Part 2: Thiol-Ene Photopolymerization of Bis(3-allyl-4-hydroxyphenyl)sulfone

This procedure describes the UV-curing of the rearranged monomer with a multifunctional thiol to form a crosslinked polymer network.

Materials:

- Bis(3-allyl-4-hydroxyphenyl)sulfone (synthesized in Part 1)
- Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) (thiol crosslinker)
- 2,2-dimethoxy-2-phenylacetophenone (DMPA) (photoinitiator)
- Solvent (optional, e.g., tetrahydrofuran - THF)

Equipment:

- UV curing system with a specific wavelength (e.g., 365 nm)
- Glass slides or molds
- Micropipette or syringe
- Vortex mixer or magnetic stirrer

Procedure:

- Prepare a formulation by mixing Bis(3-allyl-4-hydroxyphenyl)sulfone and pentaerythritol tetrakis(3-mercaptopropionate) (PETMP). A stoichiometric ratio of allyl to thiol functional groups (2:4 based on the monomers, or 1:1 based on functional groups) is recommended.
- Add a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA), to the mixture. The concentration of the photoinitiator can range from 0.1 to 5 wt%.
- Ensure the components are thoroughly mixed. If the viscosity is too high, a minimal amount of a suitable solvent like THF can be added, though solvent-free systems are often preferred.
- Apply a thin film of the formulation onto a glass slide or fill a mold of the desired shape.
- Expose the formulation to UV radiation (e.g., 365 nm) with a controlled intensity (e.g., 10-50 mW/cm²). The curing time will depend on the initiator concentration, light intensity, and sample thickness, but is typically in the range of a few seconds to several minutes.
- The cured polymer can be removed from the mold for subsequent characterization.

Data Presentation

Table 1: Reaction Parameters for Thermal Rearrangement

Parameter	Value	Reference
Reactant	Bis(4-allyloxyphenyl)sulfone	[1]
Solvent	Diethylene glycol monobutyl ether	[1]
Catalyst	Methyl glycine diacetic acid	[1]
Temperature	198-200 °C	[1]
Reaction Time	7 hours	[1]
Product Yield	~96%	[1]
Product Purity	~97.5%	[1]

Table 2: Formulation and Curing Parameters for Thiol-Ene Polymerization

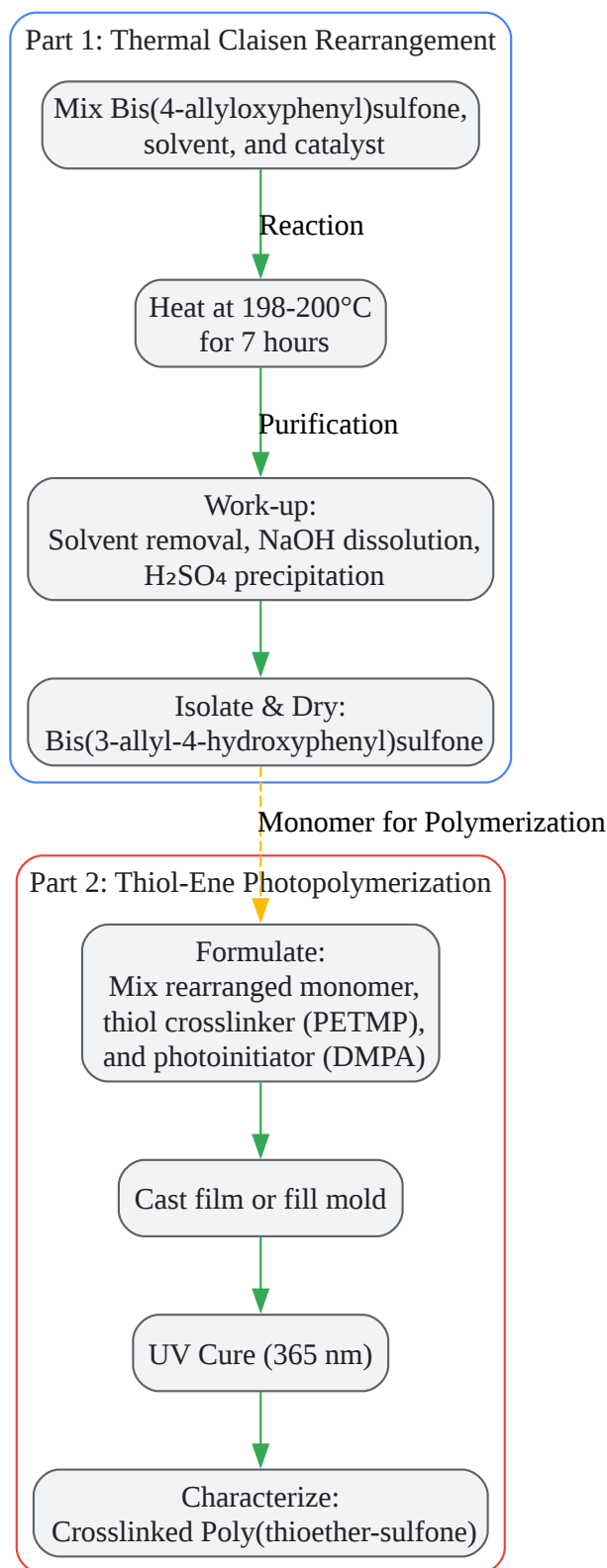
Parameter	Value	Reference
Ene Monomer	Bis(3-allyl-4-hydroxyphenyl)sulfone	-
Thiol Crosslinker	Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)	[2]
Functional Group Ratio (Allyl:Thiol)	1:1	[2]
Photoinitiator	2,2-dimethoxy-2-phenylacetophenone (DMPA)	[2]
Photoinitiator Concentration	0.1 - 5 wt%	-
UV Wavelength	365 nm	-
UV Intensity	10-50 mW/cm ²	-

Table 3: Typical Thermal Properties of Related Poly(thioether-sulfone)s

Property	Typical Value Range	Reference
Glass Transition Temperature (T _g)	32 - 152 °C	[3] [4]
5% Weight Loss Temperature (TGA)	275 - 378 °C	[2] [3]

Note: The properties in Table 3 are based on analogous poly(thioether) and poly(thioether-sulfone) systems and provide an expected range for the polymer synthesized in this protocol.

Visualization



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Caption: Experimental workflow for the synthesis of poly(thioether-sulfone).

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